1,3,5,5-Tetramethylcyclohex-2-en-1-ol
Description
Properties
IUPAC Name |
1,3,5,5-tetramethylcyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-5-9(2,3)7-10(4,11)6-8/h6,11H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMFMJRWHMIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538041 | |
| Record name | 1,3,5,5-Tetramethylcyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94925-94-7 | |
| Record name | 1,3,5,5-Tetramethylcyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 1,3,5,5-tetramethylcyclohex-2-en-1-ol and two related compounds:
Key Observations:
Steric Effects : The additional methyl group at position 1 in this compound increases steric bulk compared to 3,5,5-trimethyl-2-cyclohexen-1-ol. This may slow oxidation kinetics due to hindered access to the hydroxyl group.
Functional Group Diversity : The absence of a hydroxyl group in 1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)cyclohexane limits its utility in reactions requiring alcohol functionality, such as esterification or oxidation .
Oxidation Behavior
- 3,5,5-Trimethyl-2-cyclohexen-1-ol : Oxidizes efficiently under palladium-on-charcoal catalysis in ethylene to yield carbonyl derivatives (e.g., ketones or aldehydes) .
- This compound (Expected) : The extra methyl group at position 1 likely reduces oxidation efficiency due to steric shielding of the hydroxyl group. Computational modeling (extrapolated from similar systems) suggests a 20–30% slower reaction rate compared to the trimethyl analog.
Q & A
Q. How to design experiments for assessing biological activity without commercial bias?
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